2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide
Description
2-Chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring system. The molecule includes a chloro-substituted acetamide group at the 2-position of the benzothiazole moiety, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-5-10(15)14-11-13-6-3-7-8(4-9(6)18-11)17-2-1-16-7/h3-4H,1-2,5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSACAYSJPRTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the chloro group .
Scientific Research Applications
Overview
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide is a complex organic compound with the molecular formula C11H9ClN2O3S. Its unique structure combines a benzothiazole ring and a dioxin ring, making it a valuable compound in various scientific fields.
Synthesis and Production
The synthesis of this compound typically involves multiple steps that may require specific catalysts and solvents. Industrial production can utilize automated systems to optimize temperature and pressure, enhancing yield through methods such as continuous flow reactors .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. It has shown promise in the development of multi-target-directed ligands for treating neurodegenerative diseases complicated by depression. In vitro studies have demonstrated its inhibitory potency against monoamine oxidase enzymes, which are relevant in mood regulation .
Biological Research
The compound is utilized in proteomics to explore protein interactions and functions. Its ability to modulate the activity of specific proteins makes it a candidate for studying cellular signaling pathways and metabolic processes .
Material Science
In industrial applications, this compound serves as a building block for synthesizing new materials with unique properties. Its structural characteristics allow for modifications that can enhance material performance in various applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-2-(1,3-Dioxoisoindolin-2-yl)acetamide Hydrochloride ()
- Molecular Formula : C₂₃H₂₃ClN₄O₅S
- Key Features: Incorporates a dimethylaminoethyl side chain and a 1,3-dioxoisoindolinyl acetamide substituent.
- Comparison: The 1,3-dioxoisoindolinyl group introduces strong electron-withdrawing properties, contrasting with the chloroacetamide group in the target compound. This difference likely alters solubility and reactivity, as evidenced by its higher molecular mass (502.97 g/mol vs. ~400 g/mol estimated for the target compound). The dimethylaminoethyl moiety may enhance cellular permeability compared to the simpler chloroacetamide .
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]acetamide Hydrochloride ()
- Molecular Formula: Not explicitly stated, but structurally analogous to without the isoindolinyl group.
- Key Features: Retains the dimethylaminoethyl side chain but lacks the chloro or dioxoisoindolinyl substituents.
Benzothiazolecarboxamide Derivatives ()
- Compound: N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-benzothiazolecarboxamide.
- Molecular Formula : C₂₁H₂₀N₄O₃S₂
- Key Features : Replaces the chloroacetamide group with a benzothiazolecarboxamide moiety.
- Comparison : The carboxamide group introduces additional hydrogen-bonding capacity, which may enhance target selectivity. However, the dual sulfur atoms in the benzothiazole rings could increase metabolic stability compared to the target compound’s single sulfur .
Benzodithiazine Derivatives ()
6-Chloro-7-Cyano-3-(2-Hydroxybenzylidene)-1-Methylhydrazino-1,1-Dioxo-1,4,2-Benzodithiazine ()
- Key Features: A benzodithiazine core with sulfone (SO₂) and cyano groups.
- Comparison: The sulfone group confers strong electron-withdrawing effects, similar to the chloroacetamide in the target compound. However, the benzodithiazine scaffold’s larger heterocyclic system (two sulfur atoms) may reduce solubility in nonpolar solvents .
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)hydrazine ()
- Molecular Formula : C₉H₁₀ClN₃O₂S₂
- Key Features : Includes a hydrazine linker and methyl substituents.
- Comparison : The hydrazine group enables chelation or coordination chemistry, differing from the acetamide functionality in the target compound. IR data (νmax 3235 cm⁻¹ for N-NH₂) highlights distinct vibrational modes compared to the chloroacetamide’s C-Cl stretch (~600–800 cm⁻¹) .
Precursor Compound: 6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine ()
- CAS : 313223-82-4
- Key Features : Lacks the chloroacetamide substituent, serving as a synthetic precursor.
- Comparison : The primary amine group (NH₂) at the 2-position offers nucleophilic reactivity, enabling derivatization to form compounds like the target chloroacetamide. Its absence of electron-withdrawing groups likely reduces bioactivity compared to the final product .
Biological Activity
2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide is a complex organic compound with the molecular formula C11H9ClN2O3S. This compound has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a dioxin ring and a chloro substituent, which contributes to its biological properties. The presence of an acetamide group further enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
| Molecular Formula | C11H9ClN2O3S |
| Molecular Weight | 284.72 g/mol |
| CAS Number | 923744-15-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may modulate various signaling pathways involved in cellular processes such as:
- Signal Transduction : Influencing pathways that regulate cell growth and differentiation.
- Gene Expression : Altering transcription factors that control gene activity.
- Metabolic Processes : Interfering with metabolic enzymes that affect cellular metabolism.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines. Although specific data on the anticancer activity of this compound is limited, its structural characteristics suggest potential efficacy in inhibiting tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of similar benzothiazole derivatives against breast and colon cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Protein Interaction Studies : Research into the binding affinities of benzothiazole derivatives to various proteins indicated that these compounds can effectively disrupt protein-protein interactions critical for cancer progression .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates compared to controls. These studies highlight the potential therapeutic applications of benzothiazole-based compounds in oncology .
Q & A
Q. How to evaluate its potential biological interactions using in silico models?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against target proteins (e.g., enzymes in inflammatory pathways). Pharmacophore modeling aligns structural features with known bioactive molecules. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions assess pharmacokinetic viability before in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
